molecular formula C10H19NO3 B2659472 tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate CAS No. 2165772-28-9

tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate

Cat. No.: B2659472
CAS No.: 2165772-28-9
M. Wt: 201.266
InChI Key: FOEGASXWOTWMKN-SSDOTTSWSA-N
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Description

“tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2165772-28-9 . It has a molecular weight of 201.27 . The IUPAC name for this compound is tert-butyl ®-3- (1-hydroxyethyl)azetidine-1-carboxylate .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, azetidines in general can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.

It is typically stored at room temperature . The physical form of this compound was not specified in the search results.

Scientific Research Applications

Synthetic Organic Chemistry

Tert-Butyl phenylazocarboxylates, related to tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate, are versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. These compounds facilitate the generation of aryl radicals through radical reactions, including oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, broadening the scope of organic synthesis and compound modification (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Enantiopure Compounds

Enantiopure 3-substituted azetidine-2-carboxylic acids, analogs of this compound, have been synthesized for their potential applications in studying the influence of conformation on peptide activity. These compounds serve as tools in peptide research, offering insights into the structural requirements for biological activity and providing a pathway for the development of novel peptide-based therapeutics (Sajjadi & Lubell, 2008).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGASXWOTWMKN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165772-28-9
Record name tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate
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